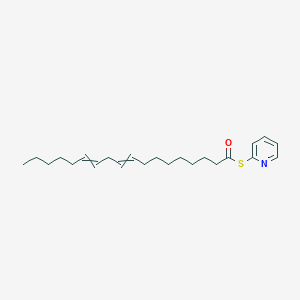
S-pyridin-2-yl octadeca-9,12-dienethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-pyridin-2-yl octadeca-9,12-dienethioate: is a chemical compound known for its unique structure and properties It is an ester derivative of octadecadienoic acid and pyridine, characterized by the presence of a thioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-pyridin-2-yl octadeca-9,12-dienethioate typically involves the esterification of octadecadienoic acid with pyridine-2-thiol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to ensure high efficiency and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the scalability and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: S-pyridin-2-yl octadeca-9,12-dienethioate undergoes various chemical reactions, including:
Oxidation: The thioate group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Bromine, nitric acid; reactions often conducted in solvents like chloroform or acetic acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry: S-pyridin-2-yl octadeca-9,12-dienethioate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functional materials
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic applications.
Medicine: this compound has shown promise in medicinal chemistry as a lead compound for drug development. Its ability to modulate biological pathways and target specific enzymes or receptors makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism by which S-pyridin-2-yl octadeca-9,12-dienethioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioate group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
S-pyridin-2-yl octadecanoate: Lacks the double bonds present in S-pyridin-2-yl octadeca-9,12-dienethioate, resulting in different reactivity and applications.
S-pyridin-2-yl octadeca-9,12-dienoate: Similar structure but without the thioate group, leading to variations in chemical behavior and biological activity.
S-pyridin-2-yl octadeca-9,12-dienethiol:
Uniqueness: this compound stands out due to the presence of both the thioate group and the conjugated diene system. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
104197-74-2 |
|---|---|
Molecular Formula |
C23H35NOS |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
S-pyridin-2-yl octadeca-9,12-dienethioate |
InChI |
InChI=1S/C23H35NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(25)26-22-19-17-18-21-24-22/h6-7,9-10,17-19,21H,2-5,8,11-16,20H2,1H3 |
InChI Key |
RYJAPIOMDNLNOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)SC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















